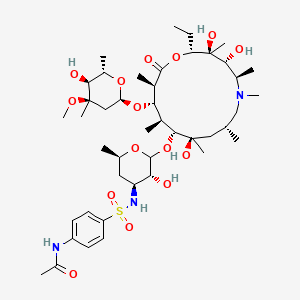
(3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The presence of both amino and fluorine groups in its structure makes it a versatile intermediate for the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which is a common scaffold in medicinal chemistry.
Fluorination: Introduction of the fluorine atom at the 4-position of the piperidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amino group is introduced at the 3-position through nucleophilic substitution reactions using reagents like sodium azide followed by reduction.
Carboxylation: The carboxylate group is introduced via esterification or amidation reactions.
Benzyl Protection: The benzyl group is added to protect the amino group during subsequent reactions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium thiolate (NaSR) or sodium alkoxide (NaOR) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, aldehydes, and acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The amino group can participate in nucleophilic attacks, while the carboxylate group can form ionic interactions with target molecules. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4R)-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate
- (3S,4R)-rel-3-Amino-1-Boc-4-fluoropiperidine
- (3,4)-cis-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate
Uniqueness
Compared to similar compounds, (3S,4R)-Benzyl 3-amino-4-fluoropiperidine-1-carboxylate hydrochloride is unique due to the presence of the benzyl group, which provides additional steric and electronic properties. This enhances its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C13H18ClFN2O2 |
|---|---|
Poids moléculaire |
288.74 g/mol |
Nom IUPAC |
benzyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12-;/m0./s1 |
Clé InChI |
RZHUCBOTPKCYGH-FXMYHANSSA-N |
SMILES isomérique |
C1CN(C[C@@H]([C@H]1F)N)C(=O)OCC2=CC=CC=C2.Cl |
SMILES canonique |
C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)






![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14023491.png)





